Mass Spectrometric Differentiation: Benzaldehyde diethyl acetal-d10 vs. Unlabeled Analog
Benzaldehyde diethyl acetal-d10 provides a definitive +10 Da mass shift (m/z +10 for the molecular ion) relative to the unlabeled analyte, benzaldehyde diethyl acetal (C₁₁H₁₆O₂, MW 180.25) . This isotopic mass difference is essential for MS detection as it prevents signal overlap and allows for distinct, simultaneous monitoring of the analyte and internal standard channels, a capability not offered by the unlabeled compound (0 Da shift) or a typical structural analog [1].
| Evidence Dimension | Molecular Mass Shift (Da) for MS Detection |
|---|---|
| Target Compound Data | +10 Da (C₁₁H₆D₁₀O₂, MW 190.31) |
| Comparator Or Baseline | +0 Da (C₁₁H₁₆O₂, MW 180.25) |
| Quantified Difference | Δ = +10 Da |
| Conditions | MS analysis of the parent molecule |
Why This Matters
This unambiguous mass difference enables precise, interference-free quantitation in complex biological matrices, a cornerstone of robust bioanalytical method validation.
- [1] Restek Corporation. (2015, October 25). Choosing an Internal Standard. Restek ChromaBLOGraphy. View Source
